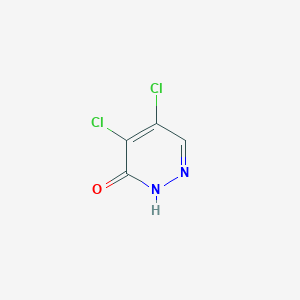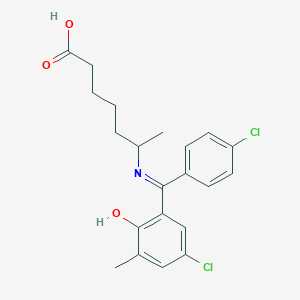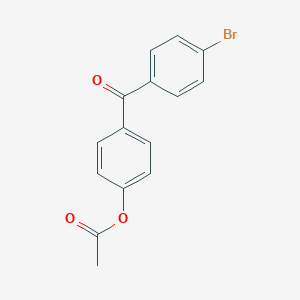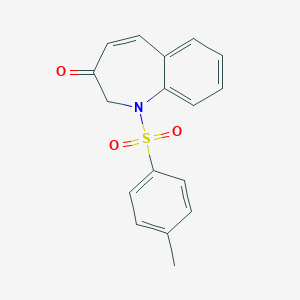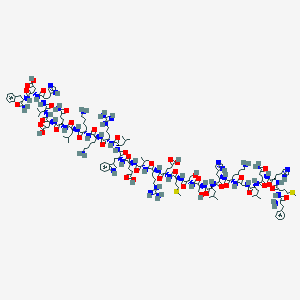
Parathyroid hormone (7-34)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Parathyroid hormone (7-34) is a peptide hormone that is produced by the parathyroid glands. It is also known as PTH (7-34) or teriparatide. This hormone is involved in the regulation of calcium and phosphate levels in the body. It is widely used in scientific research for its various applications.
Wirkmechanismus
Parathyroid hormone (7-34) acts on the parathyroid hormone receptor (PTH1R) in various tissues. It stimulates the production of osteoblasts, which are involved in bone formation. It also increases the absorption of calcium and phosphate from the intestine and kidneys. Additionally, it stimulates the production of vitamin D, which is important for calcium homeostasis.
Biochemische Und Physiologische Effekte
Parathyroid hormone (7-34) has various biochemical and physiological effects on the body. It increases bone mineral density, bone strength, and bone formation. It also increases calcium and phosphate absorption from the intestine and kidneys. Additionally, it stimulates the production of vitamin D, which is important for calcium homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
Parathyroid hormone (7-34) has several advantages for lab experiments. It is easy to synthesize and purify. It is also stable and has a long half-life. However, it is expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on parathyroid hormone (7-34). One area of research is the development of new analogs of the hormone with improved pharmacological properties. Another area of research is the investigation of the effects of the hormone on other tissues and organs. Additionally, the use of parathyroid hormone (7-34) in the treatment of bone disorders such as osteoporosis is an area of active research.
Conclusion:
Parathyroid hormone (7-34) is a peptide hormone that is widely used in scientific research for its various applications. It is involved in the regulation of calcium and phosphate levels in the body. It has several advantages for lab experiments, including ease of synthesis and stability. There are several future directions for research on the hormone, including the development of new analogs and investigation of its effects on other tissues and organs.
Synthesemethoden
Parathyroid hormone (7-34) is a synthetic version of the naturally occurring parathyroid hormone. It is produced by recombinant DNA technology. The gene that encodes for the hormone is cloned into a bacterial or mammalian expression system. The hormone is then purified from the culture medium using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Parathyroid hormone (7-34) is used in scientific research for various applications. It is used to study bone metabolism, calcium and phosphate homeostasis, and the regulation of vitamin D synthesis. It is also used to investigate the effects of the hormone on different tissues and organs.
Eigenschaften
CAS-Nummer |
101380-54-5 |
|---|---|
Produktname |
Parathyroid hormone (7-34) |
Molekularformel |
C156H243N47O40S2 |
Molekulargewicht |
3481 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C156H243N47O40S2/c1-80(2)57-106(189-148(237)114(67-120(162)207)196-146(235)112(65-90-72-169-78-176-90)195-139(228)103(48-55-244-13)179-129(218)93(160)61-86-31-17-15-18-32-86)130(219)174-74-121(208)178-95(37-23-26-50-157)131(220)194-111(64-89-71-168-77-175-89)145(234)192-109(60-83(7)8)143(232)200-118(76-205)152(241)201-117(75-204)151(240)186-104(49-56-245-14)138(227)184-101(43-46-122(209)210)135(224)182-99(41-30-54-172-156(166)167)140(229)202-126(84(9)10)153(242)187-102(44-47-123(211)212)137(226)193-110(63-88-70-173-94-36-22-21-35-92(88)94)144(233)191-108(59-82(5)6)141(230)183-98(40-29-53-171-155(164)165)133(222)180-96(38-24-27-51-158)132(221)181-97(39-25-28-52-159)134(223)190-107(58-81(3)4)142(231)185-100(42-45-119(161)206)136(225)197-116(69-125(215)216)150(239)203-127(85(11)12)154(243)199-113(66-91-73-170-79-177-91)147(236)198-115(68-124(213)214)149(238)188-105(128(163)217)62-87-33-19-16-20-34-87/h15-22,31-36,70-73,77-85,93,95-118,126-127,173,204-205H,23-30,37-69,74-76,157-160H2,1-14H3,(H2,161,206)(H2,162,207)(H2,163,217)(H,168,175)(H,169,176)(H,170,177)(H,174,219)(H,178,208)(H,179,218)(H,180,222)(H,181,221)(H,182,224)(H,183,230)(H,184,227)(H,185,231)(H,186,240)(H,187,242)(H,188,238)(H,189,237)(H,190,223)(H,191,233)(H,192,234)(H,193,226)(H,194,220)(H,195,228)(H,196,235)(H,197,225)(H,198,236)(H,199,243)(H,200,232)(H,201,241)(H,202,229)(H,203,239)(H,209,210)(H,211,212)(H,213,214)(H,215,216)(H4,164,165,171)(H4,166,167,172)/t93-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,126-,127-/m0/s1 |
InChI-Schlüssel |
YKGRXSLQYRREKO-DFOPOJAZSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC7=CC=CC=C7)N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCSC)NC(=O)C(CC7=CC=CC=C7)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCSC)NC(=O)C(CC7=CC=CC=C7)N |
Andere CAS-Nummern |
101380-54-5 |
Sequenz |
FMHNLGKHLSSMERVEWLRKKLQDVHDF |
Synonyme |
ovine parathyroid hormone (7-34) bPTH (7-34) parathyroid hormone (7-34) PTH (7-34) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



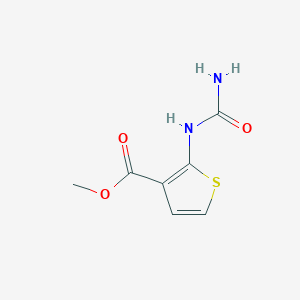
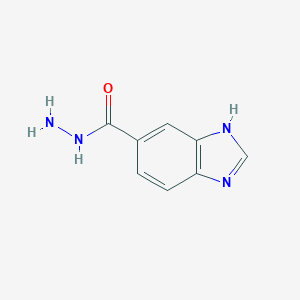
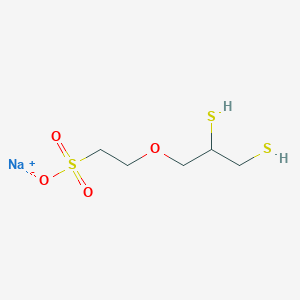
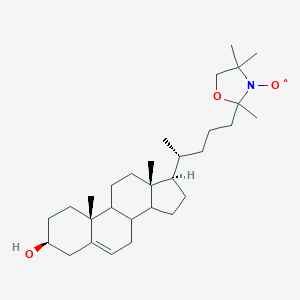
![3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B26409.png)
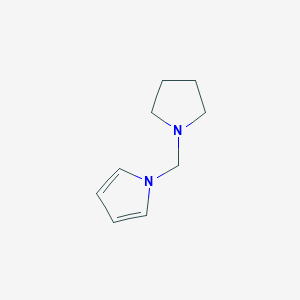
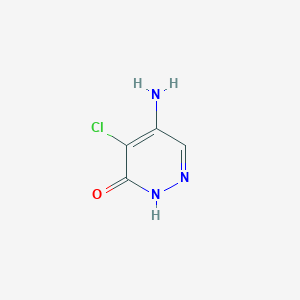
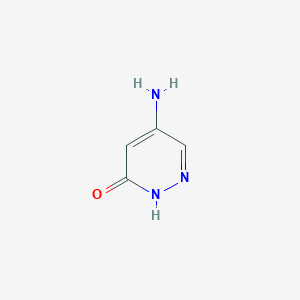
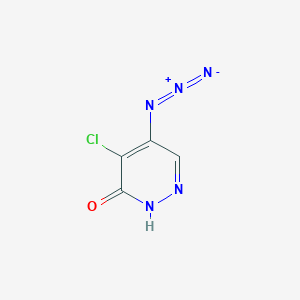
![(3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B26423.png)
